molecular formula C9H8FN B13124374 2-Ethyl-5-fluorobenzonitrile

2-Ethyl-5-fluorobenzonitrile

Cat. No.: B13124374
M. Wt: 149.16 g/mol
InChI Key: JHAOBOOXVRICBS-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluorobenzonitrile is an aromatic organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the halogen substitution reaction, where a precursor such as 2-ethyl-5-chlorobenzonitrile is reacted with a fluorinating agent like potassium fluoride in an aprotic polar solvent under elevated temperatures .

Industrial Production Methods: Industrial production of 2-Ethyl-5-fluorobenzonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride in aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Ethyl-5-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzonitrile
  • 2-Bromo-5-fluorobenzonitrile
  • 2-Fluorobenzonitrile

Comparison: 2-Ethyl-5-fluorobenzonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, compared to its analogs .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

2-ethyl-5-fluorobenzonitrile

InChI

InChI=1S/C9H8FN/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5H,2H2,1H3

InChI Key

JHAOBOOXVRICBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)F)C#N

Origin of Product

United States

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